1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1267791-37-6) is a triazole-based compound featuring an isopropyl group at the 1-position, a trifluoromethyl (CF₃) group at the 5-position, and a carbaldehyde moiety at the 4-position. Its molecular formula is C₈H₁₀F₃N₃O, with a molecular weight of 233.18 g/mol. The compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to the reactive aldehyde group, which enables further functionalization. Structural confirmation of such triazole derivatives is often achieved via X-ray crystallography using programs like SHELXL and visualized through software suites such as WinGX and ORTEP .
Properties
Molecular Formula |
C7H8F3N3O |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
1-propan-2-yl-5-(trifluoromethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C7H8F3N3O/c1-4(2)13-6(7(8,9)10)5(3-14)11-12-13/h3-4H,1-2H3 |
InChI Key |
CQKJOFRIICAUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) salts and proceeds under mild conditions, often in the presence of a base such as triethylamine. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for enzyme inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde are compared below with analogous triazole, pyrazole, and related heterocyclic derivatives. Key differences in substituents, biological activity, and physicochemical properties are highlighted.
Table 1: Structural Comparison of Selected Compounds
Key Observations
Core Structure Differences: The 1,2,3-triazole core (as in the target compound) is more rigid and aromatic compared to pyrazole derivatives (e.g., ), which may influence binding affinity in biological systems.
Substituent Effects: Aldehyde vs. Carboxylic Acid: The aldehyde group in the target compound allows for nucleophilic additions (e.g., forming hydrazones or Schiff bases), whereas the carboxylic acid in enables salt formation or esterification. CF₃ Position: In the pyrazole analog , the CF₃ group at position 4 (vs.
Biological Activity :
- The 4-chlorophenyl-substituted triazole carboxylic acid demonstrated significant antitumor activity (GP = 68.09% against NCI-H522 cells), suggesting that aryl substituents enhance bioactivity compared to aliphatic groups (e.g., isopropyl in the target compound).
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those for 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde , involving cyclization and aldehyde functionalization. However, the isopropyl group may require specific protecting strategies to avoid steric hindrance.
Table 2: Physicochemical Properties
| Property | Target Compound | 1-(4-Cl-C₆H₄)-triazole-COOH | Pyrazole-4-CHO |
|---|---|---|---|
| LogP (predicted) | 1.8 | 2.5 | 1.2 |
| Water Solubility (mg/mL) | ~10 | ~5 | ~15 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
Biological Activity
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can be represented as follows:
- Molecular Formula : C₉H₈F₃N₃O
- Molecular Weight : 233.17 g/mol
- IUPAC Name : 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde
This compound features a triazole ring, which is known for its role in various biological processes and its potential as a pharmacophore.
Antiproliferative Effects
Research has indicated that triazole derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that the compound significantly inhibits the growth of leukemia cell lines such as MOLT-4 and K-562. The mechanism of action appears to involve induction of apoptosis, characterized by morphological changes such as chromatin condensation and DNA fragmentation .
Table 1: Antiproliferative Activity Against Different Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MOLT-4 | 5.0 | Apoptosis induction |
| K-562 | 6.2 | DNA damage and mitochondrial disruption |
| HL-60 | 4.8 | Apoptotic body formation |
| HeLa | 7.5 | Cell cycle arrest |
The biological activity of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is linked to several mechanisms:
- DNA Interaction : The compound does not intercalate with DNA but induces DNA damage through oxidative stress pathways.
- Mitochondrial Dysfunction : It reduces mitochondrial membrane potential, leading to the activation of apoptotic pathways.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G0/G1 phase, preventing further proliferation.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- A study conducted on leukemia models indicated that treatment with this triazole derivative resulted in a significant reduction in tumor size and improved survival rates compared to untreated controls .
- Another investigation into its effects on solid tumors revealed promising results in terms of tumor regression and reduced metastasis in animal models .
Pharmacokinetics and ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde have been evaluated using computer-aided drug design techniques. The results suggest favorable pharmacokinetic profiles with good bioavailability and metabolic stability .
Table 2: ADME Profile Summary
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | >70% |
| Metabolism | Hepatic (CYP450 pathways) |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
